N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide
Description
N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked via an amide bond to a 4-(butan-2-yl)phenyl substituent. The compound’s structure combines a hydrophobic branched alkyl chain (butan-2-yl) with a polar amide and chloro-substituted aromatic system, influencing its physicochemical and electronic properties .
Key structural features:
Properties
CAS No. |
331845-97-7 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
InChI Key |
VEBTYOILZJBGME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Overview
The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Studies indicate that derivatives of benzamides, including N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide, exhibit significant antibacterial and antifungal activities.
Case Study Findings
In a study assessing the antimicrobial efficacy of various benzamide derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods, revealing its potential as a broad-spectrum antimicrobial agent.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 32 | Weak |
These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant strains.
Case Study Findings
In vitro studies on human colorectal carcinoma cell lines (HCT116) showed that derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |
These findings highlight the compound's potential as a candidate for further development in cancer therapy.
Potential Applications
The anti-inflammatory properties of benzamide derivatives have been explored, with some studies indicating that they can inhibit pro-inflammatory cytokines. This compound may exhibit similar effects, making it a candidate for treating inflammatory diseases.
Research Insights
In experimental models of inflammation, compounds structurally related to this compound have shown the ability to reduce markers of inflammation, suggesting therapeutic potential in conditions like arthritis and other inflammatory disorders.
Importance of Structural Modifications
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the benzene rings can significantly affect biological activity.
| Substituent | Effect on Activity |
|---|---|
| Butan-2-yl | Enhances lipophilicity |
| Chlorine | Increases antibacterial potency |
This table highlights how specific modifications can lead to improved pharmacological profiles.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Effects
Substituent Influence on Crystallography and Bonding
- Crystal Packing: The tetragonal crystal system (P4₃) observed in N-(phenyl)-2-chlorobenzamide (a = 8.795 Å, c = 15.115 Å) contrasts with the hypothetical packing of the butan-2-yl analog, where steric hindrance from the branched alkyl chain may disrupt symmetry, favoring monoclinic or amorphous phases.
- Bond Lengths : Alkyl substituents (e.g., butan-2-yl) minimally affect C=O or C–N bond lengths but may elongate C(S)–C(O) bonds in thiourea-linked analogs .
³⁵Cl NQR Frequency Trends
Research Findings and Trends
Synthetic Yields : Electron-withdrawing groups (e.g., nitro) correlate with lower yields (50–63%) due to steric and electronic challenges, while alkylated analogs (e.g., thiophene-2-carboxamide) achieve higher yields (82%) .
Melting Points: Nitro and imidazolidinone substituents elevate melting points (234–246°C) via dipole-dipole interactions, whereas alkyl groups reduce them (e.g., 168–170°C for 3-nitrobenzamide with a methyl side chain) .
Spectroscopic Signatures :
Biological Activity
N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies regarding its biological activity, mechanisms of action, and applications in different fields.
This compound has the following chemical structure:
- Molecular Formula : C15H17ClN2O
- Molecular Weight : 276.76 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to be influenced by its structural features, particularly the presence of the chloro and butan-2-yl substituents. These groups may enhance the compound's interaction with biological targets such as enzymes and receptors. The mechanism is not fully elucidated, but it likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be responsible for its antimicrobial properties.
- Receptor Interaction : It may bind to certain receptors, modulating cellular responses.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound and related compounds. Key findings include:
-
Broad-Spectrum Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown significant inhibition against Staphylococcus aureus and Escherichia coli .
Bacterial Strain Activity Level Staphylococcus aureus High Escherichia coli Moderate Methicillin-resistant S. aureus (MRSA) Moderate - Fungal Activity : The compound's derivatives have also been tested against various fungal strains, showing varying degrees of antifungal activity, particularly against pathogenic fungi .
Case Studies
- Study on Mannich Bases : Research on Mannich base derivatives, which include compounds structurally related to this compound, indicated their potential as antimicrobial agents. These studies utilized quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity .
- Antifungal Testing : In vitro tests revealed that certain derivatives exhibited better antifungal effects than traditional antifungal agents, suggesting that modifications in the chemical structure can enhance efficacy .
Summary of Findings
The biological activity of this compound is promising, particularly in the realm of antimicrobial research. Its effectiveness against various bacterial strains and some fungi positions it as a candidate for further development in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
